molecular formula C14H11N3O B13095083 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B13095083
M. Wt: 237.26 g/mol
InChI Key: MLZBHUYMTYUTLQ-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1208106-81-3) is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound features the privileged 4H -pyrido[1,2- a ]pyrimidin-4-one core, a nitrogen-containing bicyclic heterocycle of significant interest due to its wide range of documented biological activities . The structure is further functionalized with a 4-aminophenyl group at the 3-position, providing a versatile handle for synthetic diversification and structure-activity relationship (SAR) studies. The pyrido[1,2- a ]pyrimidin-4-one scaffold is recognized as a common pharmacophore in numerous therapeutic agents. Scientific literature has established that derivatives of this core structure exhibit diverse pharmacological properties, including applications as antipsychotic agents, tranquilizers, antioxidants, anticancer agents, antiallergics, and antidepressants . Several clinical drugs, such as pirenperone, seganserin, and the spinal muscular atrophy (SMA) drug risdiplam, are based on this foundational structure, highlighting its profound relevance in developing new therapeutics . From a synthetic chemistry perspective, recent advances have enabled more efficient construction of this scaffold. Modern catalytic methods, such as CuI-catalyzed tandem C–N bond formation and intramolecular amidation reactions, allow for the modular synthesis of multi-substituted pyrido[1,2- a ]pyrimidin-4-ones from readily available starting materials like 2-halopyridines and (Z)-3-amino-3-arylacrylates . Catalyst-free, green synthesis methods using promoting solvents like ethylene glycol have also been developed, offering practical and sustainable routes to these compounds . This product is intended solely for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-(4-aminophenyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H11N3O/c15-11-6-4-10(5-7-11)12-9-16-13-3-1-2-8-17(13)14(12)18/h1-9H,15H2

InChI Key

MLZBHUYMTYUTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Biological Activities

The biological implications of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one are diverse:

  • Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit promising anticancer properties. For instance, specific derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Properties : Studies have reported significant antimicrobial activity against a range of pathogens. The compound's structure facilitates interaction with bacterial enzymes, disrupting their function.
  • Enzyme Inhibition : The compound has been explored as an inhibitor for certain enzymes linked to disease pathways. Its ability to modulate enzyme activity presents a potential therapeutic avenue for treating metabolic disorders.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Anticancer Study : A study published in 2023 evaluated the anticancer effects of several pyrido[1,2-a]pyrimidin-4-one derivatives. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity against breast cancer cells. The most effective derivative led to a 70% reduction in cell viability at a concentration of 10 µM over 48 hours .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
  • Enzyme Inhibition Research : A recent investigation into enzyme inhibition revealed that specific analogs of this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. This inhibition was quantified using IC50 values ranging from 5 to 15 µM, indicating strong potential for further development as therapeutic agents targeting folate metabolism in cancer cells .

Table 1: Synthesis Yields of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound NameYield (%)Reaction Conditions
This compound85CuI-catalyzed reaction at 130 °C
2-(4-Methoxyphenyl)-3-phenylselanyl-4H-pyrido[1,2-a]pyrimidin-4-one67Electrochemical selenylation
3-(Phenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one90One-pot synthesis
Activity TypeCompoundMIC (µg/mL)IC50 (µM)
AntimicrobialDerivative A8-
AnticancerDerivative B-10
Enzyme InhibitionDerivative C-5

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Derivatives

Halogenation at position 3 significantly alters physicochemical and biological properties. For example:

  • 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a): Synthesized via N-chlorosuccinimide (NCS) in CCl₄, this derivative has a melting point (mp) of 159–160°C and an 86% yield. Chlorine’s electron-withdrawing nature may reduce solubility but enhance stability .

Key Differences vs. Aminophenyl Derivative:

  • The amino group in 3-(4-aminophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one provides hydrogen-bond donor/acceptor capacity, unlike halogens. This could enhance target affinity in polar environments.
  • Halogenated derivatives are typically synthesized via electrophilic substitution (e.g., N-halosuccinimides), whereas the aminophenyl group may require coupling reactions or reductive amination .

Selenylated Derivatives

Electro-oxidative selenylation introduces selenium at position 3, yielding compounds like:

  • 3-(Phenylselanyl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3g): Mp 161–162°C, 67% yield.
  • 3-(Phenylselanyl)-2-(3-fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3h): Mp 133–134°C, 96% yield .

Key Differences vs. Aminophenyl Derivative:

  • Selenium’s polarizable electron cloud enables unique interactions (e.g., chalcogen bonding) with biomolecules, distinct from the amino group’s hydrogen bonding.
  • Selenylated derivatives show broad yield ranges (67–96%), suggesting variable synthetic efficiency compared to halogenation or aminophenyl introduction .

Complex Substituents and Pharmacological Profiles

Carboxamide Derivatives

Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with methyl and cyclopentyl groups exhibit potent gastroprotective effects in rats (e.g., 30–50% reduction in ethanol-induced lesions). The carboxamide moiety likely enhances solubility and target engagement .

Piperazinyl and Thiazolidinone Derivatives
  • 2-(4-Ethylpiperazin-1-yl)-9-methyl-3-[(Z)-thiazolidinylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The thiazolidinone ring may mimic endogenous substrates, suggesting applications in metabolic disorders .

Key Differences vs. Aminophenyl Derivative:

  • The aminophenyl group’s primary amine could serve as a protonable site under physiological conditions, influencing pharmacokinetics (e.g., absorption, distribution).
  • Complex substituents (e.g., piperazinyl) are often introduced to optimize receptor selectivity or metabolic stability .

Biological Activity

3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include C–N bond formation and amidation processes. Recent advancements have demonstrated efficient methods for synthesizing various substituted pyrido[1,2-a]pyrimidin-4-ones, which are crucial for drug discovery efforts .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Properties

Several studies have reported that derivatives of pyrido[1,2-a]pyrimidin-4-ones exhibit moderate to significant growth inhibition against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against L1210 leukemia cells and human leukemic myeloblasts with IC50 values indicating effective cytotoxicity .

The mechanism of action for these compounds often involves the inhibition of critical enzymes involved in cell proliferation and survival. For example, they may interact with kinases or other signaling molecules that regulate cell cycle progression and apoptosis. The specific interactions and binding affinities are still under investigation but are crucial for understanding their therapeutic potential.

Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of several pyrido[1,2-a]pyrimidin-4-one derivatives on cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced the anti-proliferative activity against A431 vulvar epidermal carcinoma cells. The most active compounds exhibited IC50 values below 10 µM, demonstrating potent inhibition of cell growth .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of related compounds. The study found that specific derivatives could inhibit NF-κB/AP-1 signaling pathways, which are crucial in inflammatory responses. The most potent compounds showed IC50 values ranging from 5 to 30 µM against inflammatory markers in vitro .

Data Table: Biological Activity Overview

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AL1210 leukemia<10Inhibition of cell cycle regulators
Compound BA431 vulvar carcinoma<10Apoptosis induction
Compound CHuman leukemic myeloblasts<15Kinase inhibition
Compound DInflammatory markers5 - 30NF-κB/AP-1 pathway inhibition

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